2-Benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-(2-hydroxypropoxy)propan-2-ol

Descripción general

Descripción

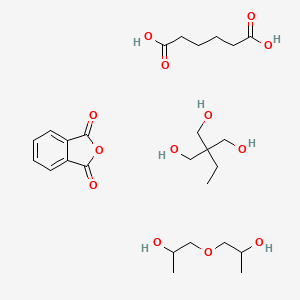

2-Benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-(2-hydroxypropoxy)propan-2-ol is a useful research compound. Its molecular formula is C26H42O13 and its molecular weight is 562.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-Benzofuran-1,3-dione; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; hexanedioic acid; 1-(2-hydroxypropoxy)propan-2-ol is a complex organic molecule with significant potential in various biological applications. Its molecular formula is , and it has a molecular weight of approximately 562.6 g/mol. This compound is notable for its diverse structural components, which contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds containing benzofuran moieties often exhibit antioxidant activity . For instance, derivatives of benzofuran have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties . Studies have evaluated the efficacy of similar benzofuran derivatives against a range of bacterial strains. For example, certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Cytotoxic Effects

In terms of cytotoxicity , some studies have reported that benzofuran derivatives can selectively induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways. This selective cytotoxicity makes these compounds promising candidates for cancer therapy .

Study 1: Antioxidant Activity Evaluation

A study conducted by Umesha et al. (2009) evaluated the antioxidant capacity of synthesized benzofuran derivatives using DPPH radical scavenging assays. The results indicated that compounds with hydroxyl substitutions at specific positions on the benzofuran ring exhibited enhanced antioxidant activities compared to their unsubstituted counterparts .

Study 2: Antimicrobial Screening

Another investigation by Azotla-Cruz et al. (2017) focused on the antimicrobial effects of various benzofuran derivatives. The study found that certain compounds displayed potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential for pharmaceutical applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Benzofuran Core : Known for its ability to interact with biological targets due to its planar structure.

- Hydroxymethyl Group : Enhances solubility and may participate in hydrogen bonding with biological macromolecules.

- Hexanedioic Acid Moiety : Contributes to the overall polarity and can influence membrane permeability.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Benzofuran Derivative A | Antioxidant (DPPH scavenging) | Umesha et al., 2009 |

| Benzofuran Derivative B | Antimicrobial (S. aureus inhibition) | Azotla-Cruz et al., 2017 |

| Benzofuran Derivative C | Cytotoxic (apoptosis in cancer cells) | Hayakawa et al., 2004 |

Análisis De Reacciones Químicas

2-Benzofuran-1,3-dione (Benzofuran Dione)

Key Reactions :

-

Electrophilic Substitution : Reacts with iodine under oxidizing conditions (e.g., I₂/HNO₃) to introduce iodine atoms at positions 5 and 6 of the benzofuran ring.

-

Diels-Alder Reactions : Acts as a dienophile in cycloaddition reactions with dienes to form bicyclic adducts.

-

Oxidation : Forms carboxylic acid derivatives under strong oxidizing agents like KMnO₄.

| Reaction Type | Reagents/Conditions | Products | Yield/Notes | Citations |

|---|---|---|---|---|

| Iodination | I₂, HNO₃, 60–80°C | 5,6-Diiodo-2-benzofuran-1,3-dione | High regioselectivity | |

| Cycloaddition | 1,3-Butadiene, heat | Bicyclic lactone derivative | Used in material science | |

| Oxidation | KMnO₄, acidic conditions | Benzofuran dicarboxylic acid | Requires controlled pH |

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol (Trimethylolpropane, TMP)

Key Reactions :

-

Aldol-Cannizzaro Reaction : Synthesized via condensation of 2-ethylhexanal with formaldehyde under alkaline conditions, followed by reduction .

-

Esterification : Reacts with diisocyanates (e.g., 1,3-diisocyanato-2-methylbenzene) to form polyurethanes.

-

Etherification : Forms ethers with alkyl halides (e.g., CH₃I) in basic media .

Hexanedioic Acid (Adipic Acid)

Key Reactions :

-

Polymerization : Reacts with 1,6-hexanediamine to form nylon-6,6 .

-

Esterification : Forms polyesters with ethylene glycol (e.g., polyethylene adipate) .

-

Oxidative Cleavage : Produced via nitric acid oxidation of cyclohexanol/cyclohexanone (KA oil) .

1-(2-Hydroxypropoxy)propan-2-ol (Dipropylene Glycol, DPG)

Key Reactions :

-

Oxidation : Converts to ketones (e.g., acetone) with CrO₃.

-

Esterification : Forms diesters with fatty acids (e.g., stearic acid) for plasticizers .

-

Dehydration : Produces ethers (e.g., dipropylene glycol methyl ether) under acidic conditions .

Critical Insights and Comparative Analysis

-

Reactivity Trends :

-

Benzofuran Dione : Electrophilic aromatic substitution dominates due to electron-withdrawing dione groups.

-

TMP : Branched structure enables steric control in polyurethane crosslinking .

-

Adipic Acid : Linear C6 chain facilitates high crystallinity in nylons .

-

DPG : Ether linkages enhance hydrophilicity, making it a versatile solvent .

-

-

Industrial Relevance :

Propiedades

IUPAC Name |

2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-(2-hydroxypropoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3.C6H10O4.2C6H14O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-5(7)3-9-4-6(2)8;1-2-6(3-7,4-8)5-9/h1-4H;1-4H2,(H,7,8)(H,9,10);5-8H,3-4H2,1-2H3;7-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODDSGCGIVJJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)CO.CC(COCC(C)O)O.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68133-07-3 | |

| Record name | Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and 1,1′-oxybis[2-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68133-07-3 | |

| Record name | Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and 1,1'-oxybis[2-propanol] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.